molecular formula C21H18F3N3O2 B2617105 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 879567-86-9

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Katalognummer: B2617105
CAS-Nummer: 879567-86-9
Molekulargewicht: 401.389
InChI-Schlüssel: WJHCMAFXTKTTDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol features a pyrimidine core substituted with an amino group, a phenyl ring, and a trifluoromethyl group at positions 2, 5, and 6, respectively. The phenol moiety at position 5 is functionalized with a 2-methylprop-2-en-1-yl (isoprenyl) ether group.

Eigenschaften

IUPAC Name

2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c1-12(2)11-29-14-8-9-15(16(28)10-14)18-17(13-6-4-3-5-7-13)19(21(22,23)24)27-20(25)26-18/h3-10,28H,1,11H2,2H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCMAFXTKTTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol , also known by its CAS number 879567-86-9 , is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula for this compound is C21H18F3N3O2C_{21}H_{18}F_{3}N_{3}O_{2} with a molecular weight of 401.4 g/mol . The structure includes a trifluoromethyl group and an amino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H18F3N3O2
Molecular Weight401.4 g/mol
CAS Number879567-86-9
LogP4.93
Water SolubilityLogSw: -4.56

Research indicates that compounds with similar structures often exhibit their biological effects through multiple pathways:

  • Inhibition of Tumor Cell Proliferation : The compound is hypothesized to interfere with cell cycle progression, particularly in cancer cells. Its structural features suggest potential interactions with key proteins involved in cell division.
  • Antifungal Activity : Preliminary studies suggest that the compound may exhibit antifungal properties, potentially by disrupting fungal cell membrane integrity or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have been conducted to assess the cytotoxic effects of this compound against various cancer cell lines. For example:

  • Cell Line Tested : MDA-MB-231 (triple-negative breast cancer)
    • IC50 Value : Preliminary results indicate an IC50 value in the range of 25–50 μM, suggesting moderate potency against these cells.

Antifungal Activity

The compound's antifungal potential has also been evaluated:

  • Tested Fungi : Botrytis cinerea and Phomopsis sp.
    • Inhibition Rates : Compounds similar to this one showed inhibition rates exceeding 80% at concentrations around 50 μg/ml.

Case Studies

  • Study on Anticancer Properties :
    • A study published in J Braz Chem Soc evaluated a series of pyrimidine derivatives, including our compound, revealing significant cytotoxicity against MDA-MB-231 cells with structure-activity relationship analysis indicating that electron-withdrawing groups enhance activity .
  • Antifungal Efficacy :
    • Research indicated that certain pyrimidine derivatives exhibited strong antifungal activity against Phomopsis sp., with effective concentrations showing lower EC50 values compared to standard antifungals .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name / ID Pyrimidine Substituents (Positions) Phenol Substituent (Position 5) Key Functional Differences Biological Activity (if reported)
Target Compound 2-amino, 5-phenyl, 6-CF₃ (2-methylprop-2-en-1-yl)oxy Reference compound N/A
BH26533 2-amino, 5-(2-methoxyphenyl), 6-CF₃ (2-chloro-6-fluorobenzyl)oxy Methoxy-phenyl vs. phenyl; halogenated benzyl Antifungal/antibacterial (data not shown)
BH26536 2-amino, 5-(2-methoxyphenyl), 6-CF₃ (3-chlorobenzyl)oxy Chlorobenzyl vs. isoprenyl N/A
4f () Imidazole fused system Phenylmethyl-hydroxy Non-pyrimidine core Not applicable
6a () Pyrimidine-thiadiazole hybrid 4-(pyrimidin-4-yl)oxy-phenyl Thiadiazole moiety 65–80% inhibition vs. B. cinerea
Compound 2-amino, 5-(4-methoxyphenyl), 6-Me (2-methylprop-2-en-1-yl)oxy 4-MeO-phenyl vs. phenyl; 6-Me vs. CF₃ N/A
Compound 2-amino, 5-(4-methoxyphenyl), 6-Me (4-fluorobenzyl)oxy Fluorobenzyl vs. isoprenyl N/A

Key Observations:

Pyrimidine Core Modifications: The trifluoromethyl (CF₃) group at position 6 in the target compound enhances lipophilicity and metabolic stability compared to methyl (Me) or methoxy (OMe) groups in analogs (e.g., compound) . Substitution at position 5 (phenyl vs.

Phenolic Substituent Variations: The isoprenyl ether group in the target compound provides moderate steric bulk and increased hydrophobicity compared to halogenated benzyl groups (e.g., BH26533’s 2-chloro-6-fluorobenzyl) . Fluorobenzyl or chlorobenzyl substituents (, BH26536) may enhance target selectivity via halogen bonding but reduce solubility .

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s core pyrimidine ring can be synthesized via cyclocondensation of β-keto esters with guanidine derivatives under acidic conditions. For the trifluoromethyl group, electrophilic substitution using CF₃ reagents (e.g., Togni’s reagent) is recommended. The allyloxy phenol moiety can be introduced via nucleophilic aromatic substitution (SNAr) using pre-functionalized phenols. Reaction optimization should focus on:
  • Temperature control : Maintain 80–100°C for cyclocondensation to avoid side products .
  • Catalyst selection : Use Pd(PPh₃)₄ for coupling reactions involving the allyloxy group to enhance regioselectivity .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol for ≥95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate; retention time should align with reference standards .
  • 1H/13C NMR : Key signals include:
  • δ 8.2–8.5 ppm (pyrimidine protons), δ 5.3–5.6 ppm (allyloxy CH₂), and δ 2.1 ppm (trifluoromethyl adjacent protons) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 461.441 (calculated for C₂₃H₂₂F₃N₃O₄) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for intermediates during synthesis?

  • Methodological Answer : Contradictions often arise from tautomerism or residual solvents. To address this:
  • Variable-temperature NMR : Perform experiments at 25°C and −40°C to identify dynamic equilibria (e.g., keto-enol tautomers) .
  • DEPT-135 and 2D COSY : Differentiate overlapping signals from allyloxy and phenyl groups .
  • Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values to confirm stoichiometry .

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer : Use density functional theory (DFT) to model:
  • Electrophilic Fukui indices : Identify reactive sites for nucleophilic attack (e.g., the pyrimidine ring’s C4 position) .
  • Solubility/logP : Predict bioavailability via COSMO-RS simulations; experimental validation via shake-flask method (logP ≈ 2.8 expected) .
  • Docking studies : Target kinases (e.g., EGFR) using AutoDock Vina; align with pyrimidine-based inhibitors (PDB: 1M17) .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor via HPLC for degradation products (e.g., hydrolysis of allyloxy group) .
  • Photostability : Expose to UV light (320–400 nm) for 48h; quantify isomerization using chiral columns .
  • Oxidative stress : Treat with H₂O₂ (3% v/v); LC-MS/MS can identify oxidized metabolites (e.g., sulfoxide derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.